molecular formula C19H22N2O3S B112149 N-(4-Amino-2-phenylbenzoyl)methionine methyl ester CAS No. 180977-03-1

N-(4-Amino-2-phenylbenzoyl)methionine methyl ester

Cat. No.: B112149
CAS No.: 180977-03-1
M. Wt: 358.5 g/mol
InChI Key: MCSVVHVRYQWPDV-KRWDZBQOSA-N
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Description

N-(4-Amino-2-phenylbenzoyl)methionine methyl ester is a chemical compound with the molecular formula C19H22N2O3S and a molecular weight of 358.46 g/mol . It is also known by its IUPAC name, (S)-methyl 2-(5-aminobiphenyl-2-ylcarboxamido)-4-(methylthio)butanoate . This compound is characterized by the presence of an amino group, a phenyl group, and a methionine methyl ester moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-phenylbenzoyl)methionine methyl ester typically involves the reaction of 4-nitro-2-phenylbenzoyl methionine methyl ester with tin(II) chloride in ethyl acetate under reflux conditions . The reaction mixture is then poured onto ice, made basic using sodium bicarbonate, and the product is extracted into ethyl acetate . The ethyl acetate fractions are combined, washed with brine, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-phenylbenzoyl)methionine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reduction of 4-nitro-2-phenylbenzoyl methionine methyl ester is this compound . Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Amino-2-phenylbenzoyl)methionine methyl ester has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-phenylbenzoyl)methionine methyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-phenylbenzoyl)glycine methyl ester
  • N-(4-Amino-2-phenylbenzoyl)alanine methyl ester
  • N-(4-Amino-2-phenylbenzoyl)valine methyl ester

Uniqueness

N-(4-Amino-2-phenylbenzoyl)methionine methyl ester is unique due to the presence of the methionine methyl ester moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

methyl (2S)-2-[(4-amino-2-phenylbenzoyl)amino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-24-19(23)17(10-11-25-2)21-18(22)15-9-8-14(20)12-16(15)13-6-4-3-5-7-13/h3-9,12,17H,10-11,20H2,1-2H3,(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSVVHVRYQWPDV-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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